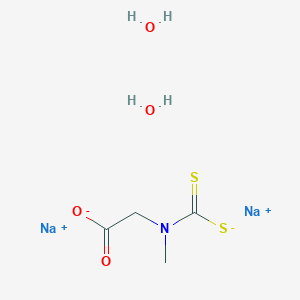
potassium trichlorocuprate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trichlorocuprate(1-) is an inorganic compound with the chemical formula Cl₃CuK. It is a coordination complex where a copper ion is coordinated by three chloride ions and a potassium ion. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium trichlorocuprate(1-) can be synthesized by reacting potassium chloride (KCl) with copper(II) chloride (CuCl₂) in a 1:1 molar ratio. The reaction typically involves dissolving both salts in a suitable solvent such as ethanol or methanol and then allowing the solution to evaporate, resulting in the formation of garnet-red crystals of potassium trichlorocuprate(1-) .
Industrial Production Methods: In an industrial setting, the compound can be produced by crystallizing it from a molten mixture of potassium chloride and copper(II) chloride. This method ensures the formation of high-purity crystals suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium trichlorocuprate(1-) undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are common oxidizing agents used in reactions involving potassium trichlorocuprate(1-).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Potassium trichlorocuprate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including pigments and coatings.
Wirkmechanismus
The mechanism by which potassium trichlorocuprate(1-) exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidative state of other molecules. Additionally, the chloride ions can be substituted by other ligands, altering the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Potassium trichloridocuprate(II) (KCuCl₃): This compound is similar in structure but contains copper in the +2 oxidation state.
Potassium tetrachlorocuprate(II) (K₂CuCl₄): Another related compound with a different coordination environment around the copper ion.
Uniqueness: Potassium trichlorocuprate(1-) is unique due to its specific coordination geometry and the oxidation state of the copper ion. This gives it distinct chemical and physical properties compared to other copper chloride complexes .
Eigenschaften
CAS-Nummer |
13877-25-3 |
|---|---|
Molekularformel |
Cl3CuK |
Molekulargewicht |
209.00 g/mol |
IUPAC-Name |
potassium;trichlorocopper(1-) |
InChI |
InChI=1S/3ClH.Cu.K/h3*1H;;/q;;;+2;+1/p-3 |
InChI-Schlüssel |
SZNHAWRQQIZIBK-UHFFFAOYSA-K |
SMILES |
Cl[Cu-](Cl)Cl.[K+] |
Kanonische SMILES |
Cl[Cu-](Cl)Cl.[K+] |
Synonyme |
potassium trichlorocuprate(1-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



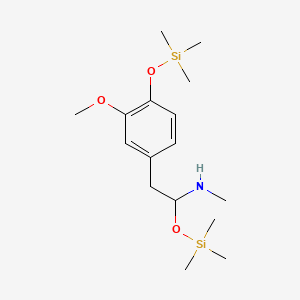
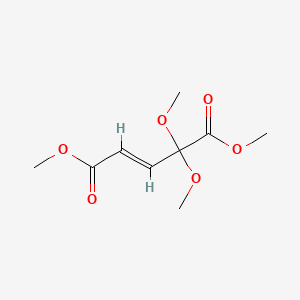
![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
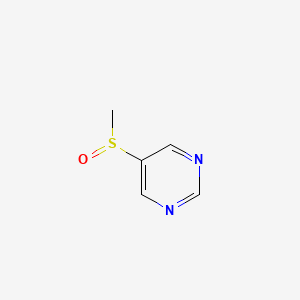


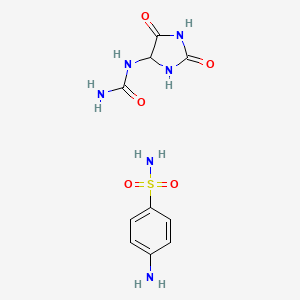
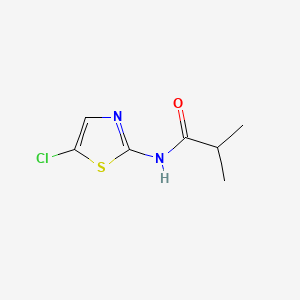
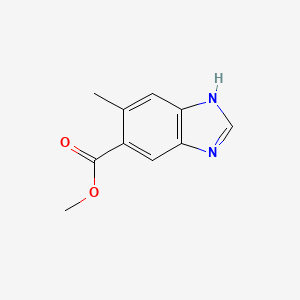
![3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B577223.png)
